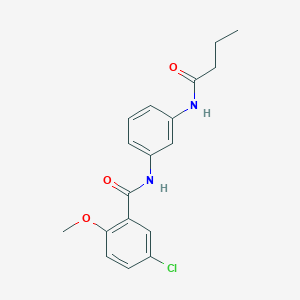
N-(3-butanamidophenyl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCP is a chemical compound that was first synthesized in the 1990s by a team of researchers led by Dr. Yuichi Hattori at the Tokyo Institute of Technology. Since then, BCP has been the subject of numerous studies investigating its potential therapeutic applications. BCP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects. In
Mécanisme D'action
The mechanism of action of BCP is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation. BCP has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BCP has been shown to exhibit a range of biochemical and physiological effects. BCP has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BCP has also been shown to exhibit analgesic effects by reducing pain sensitivity. In addition, BCP has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. BCP has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. One limitation of using BCP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research on BCP. One area of research could focus on the development of new drugs based on the structure of BCP. Another area of research could focus on the mechanism of action of BCP, with the goal of identifying new targets for drug development. Additionally, research could be conducted to investigate the potential use of BCP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of BCP involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine and acetic anhydride. The resulting product is then reacted with thionyl chloride to yield the final product, BCP. The synthesis of BCP is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
BCP has been the subject of numerous scientific studies investigating its potential therapeutic applications. BCP has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic effects, making it a promising candidate for the development of new drugs. BCP has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
N-[3-(butanoylamino)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
FMHJMSBJRLTGIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245020.png)


![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)